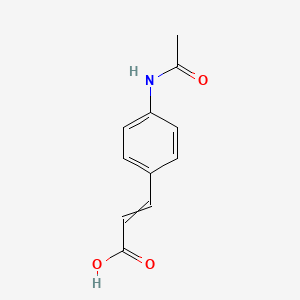
4-Acetamidocinnamic acid
Cat. No. B8813372
M. Wt: 205.21 g/mol
InChI Key: WGMFHSADKZJPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994368
Procedure details


4-Acetamidocinnamic acid (80 mg) was suspended in methanol (5 ml) and 10% palladium on carbon (15 mg) was added thereto. The mixture was stirred under hydrogen atmosphere at 25° C. for 3 hours. Catalyst was removed and the solution was concentrated to give 3-(4-acetamidophenyl)propionic acid (69 mg) as a solid.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:15]=[CH:14][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([NH:4][C:5]1[CH:15]=[CH:14][C:8]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=CC(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
15 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under hydrogen atmosphere at 25° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Catalyst was removed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
